molecular formula C15H12N2O3S B5533230 4-(1,3-benzodioxol-5-yloxy)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(1,3-benzodioxol-5-yloxy)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B5533230
M. Wt: 300.3 g/mol
InChI Key: POMKSWDQSFJWCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including 4-(1,3-benzodioxol-5-yloxy)-5,6-dimethylthieno[2,3-d]pyrimidine, involves multi-step chemical processes that may include cyclization, condensation, and functional group transformations. For example, a catalyst-free, one-pot three-component synthesis method has been developed for the efficient synthesis of diversified thieno[2,3-d]pyrimidine derivatives under mild conditions (Brahmachari & Nayek, 2017). This method highlights the versatility and eco-friendliness of modern synthetic approaches in creating complex molecules like 4-(1,3-benzodioxol-5-yloxy)-5,6-dimethylthieno[2,3-d]pyrimidine.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by X-ray crystallography, revealing insights into their three-dimensional configurations, bond lengths, angles, and interactions. The crystal structure analysis of similar compounds provides a basis for understanding the structural features that may influence the chemical and physical properties of 4-(1,3-benzodioxol-5-yloxy)-5,6-dimethylthieno[2,3-d]pyrimidine (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclizations, which are fundamental for further functionalization and applications. The reactivity is often influenced by the substitution pattern on the thiophene and pyrimidine rings. For instance, electroorganic synthesis techniques have been applied to synthesize new benzofuro[2,3-d]pyrimidine derivatives, showcasing the chemical versatility of this scaffold (Nematollahi & Goodarzi, 2002).

Physical Properties Analysis

The physical properties of 4-(1,3-benzodioxol-5-yloxy)-5,6-dimethylthieno[2,3-d]pyrimidine, such as melting point, solubility, and crystallinity, are crucial for its practical applications. These properties depend on the molecular structure and are essential for determining the compound's suitability for specific uses. Research in related compounds provides insights into how structural modifications affect these physical properties (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidines, including acidity, basicity, and reactivity towards various reagents, are influenced by their electronic structure and the nature of substituents. Studies on the electrochemical properties and antioxidant capacities of similar compounds highlight the importance of the electronic structure in determining the chemical behavior and potential applications of these molecules (Ergan et al., 2017).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-8-9(2)21-15-13(8)14(16-6-17-15)20-10-3-4-11-12(5-10)19-7-18-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMKSWDQSFJWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethylthieno[2,3-d]pyrimidine

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